2-Phenylpentanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

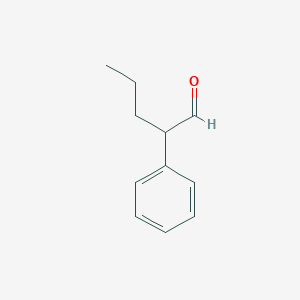

2-Phenylpentanal is an organic compound that belongs to the class of aldehydes. It features a phenyl group attached to the second carbon of a pentanal chain. This compound is known for its distinct aromatic properties and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenylpentanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of styrene followed by hydrogenation. This method involves the addition of a formyl group to the double bond of styrene using a rhodium or cobalt catalyst under high pressure and temperature. The resulting aldehyde is then hydrogenated to yield this compound.

Types of Reactions:

Oxidation: this compound can be oxidized to form 2-Phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-Phenylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products:

Oxidation: 2-Phenylpentanoic acid.

Reduction: 2-Phenylpentanol.

Substitution: Various substituted phenylpentanals depending on the nucleophile used.

Applications De Recherche Scientifique

2-Phenylpentanal has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals, perfumes, and flavoring agents due to its aromatic properties.

Mécanisme D'action

The mechanism of action of 2-Phenylpentanal involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. Additionally, its aromatic ring can interact with hydrophobic regions of biological molecules, affecting their function.

Comparaison Avec Des Composés Similaires

Benzaldehyde: Similar in structure but lacks the pentanal chain.

2-Phenylpropanal: Has a shorter carbon chain compared to 2-Phenylpentanal.

2-Phenylbutanal: Has one less carbon in the chain compared to this compound.

Uniqueness: this compound is unique due to its specific structure, which combines the aromatic properties of the phenyl group with the reactivity of the aldehyde group. This combination makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.

Activité Biologique

2-Phenylpentanal, a compound with the molecular formula C11H14O, is an aldehyde that has garnered interest due to its potential biological activities and applications in various fields, including perfumery and medicinal chemistry. Its structure consists of a pentanal chain with a phenyl group attached to the second carbon, which influences its chemical properties and interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on different biological systems. This section summarizes key findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Antioxidant Properties

This compound has shown promising antioxidant activity in vitro. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to the presence of the phenyl group, which enhances electron donation capabilities.

Cytotoxicity and Cancer Research

In cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported that it induces apoptosis in certain cancer cells through the activation of caspase pathways. This suggests potential applications in developing anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the phenyl group significantly contributes to its lipophilicity and interaction with biological targets. Modifications to the alkyl chain length or substituents on the phenyl ring can lead to variations in potency and selectivity.

| Modification | Effect |

|---|---|

| Longer alkyl chain | Increased lipophilicity |

| Substituted phenyl group | Altered receptor binding affinity |

| Functional group changes | Variation in biological activity profile |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm for S. aureus and 10 mm for E. coli at a concentration of 100 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxicity of this compound on HeLa (cervical cancer) cells using an MTT assay. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, suggesting significant anticancer activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest moderate absorption and metabolism rates, with a half-life conducive for therapeutic applications. However, further research is necessary to elucidate its toxicity profile fully.

Safety Profile

Safety assessments indicate that while this compound possesses beneficial biological activities, it can cause skin irritation upon contact. Proper handling and formulation are necessary to mitigate these risks.

Propriétés

IUPAC Name |

2-phenylpentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXIZFIUMREAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.